N-(4,6-dimethyl-2-pyrimidinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide N-(4,6-dimethyl-2-pyrimidinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0961113
InChI: InChI=1S/C18H23N3O2/c1-11(2)15-7-6-12(3)8-16(15)23-10-17(22)21-18-19-13(4)9-14(5)20-18/h6-9,11H,10H2,1-5H3,(H,19,20,21,22)
SMILES: CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC(=CC(=N2)C)C
Molecular Formula: C18H23N3O2
Molecular Weight: 313.4 g/mol

N-(4,6-dimethyl-2-pyrimidinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC0961113

Molecular Formula: C18H23N3O2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-dimethyl-2-pyrimidinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide -

Specification

Molecular Formula C18H23N3O2
Molecular Weight 313.4 g/mol
IUPAC Name N-(4,6-dimethylpyrimidin-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Standard InChI InChI=1S/C18H23N3O2/c1-11(2)15-7-6-12(3)8-16(15)23-10-17(22)21-18-19-13(4)9-14(5)20-18/h6-9,11H,10H2,1-5H3,(H,19,20,21,22)
Standard InChI Key UBLSMSXQINYFCV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC(=CC(=N2)C)C
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC(=CC(=N2)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator